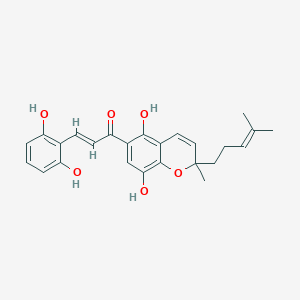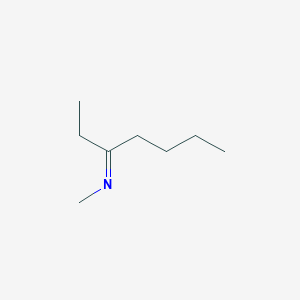
Methylamine, N-(1-ethylpentylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylamine, N-(1-ethylpentylidene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methylamine, N-(1-ethylpentylidene)- is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to its potential medicinal properties.
Biochemische Und Physiologische Effekte
Methylamine, N-(1-ethylpentylidene)- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methylamine, N-(1-ethylpentylidene)- can inhibit the growth of cancer cells and induce apoptosis. Additionally, Methylamine, N-(1-ethylpentylidene)- has been shown to have neuroprotective effects and can potentially improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methylamine, N-(1-ethylpentylidene)- in lab experiments is its ease of synthesis. Additionally, Methylamine, N-(1-ethylpentylidene)- has shown promising results in various fields, making it a versatile compound for research. However, one of the limitations of using Methylamine, N-(1-ethylpentylidene)- is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research of Methylamine, N-(1-ethylpentylidene)-. One potential direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research can be conducted on its catalytic properties and potential applications in materials science.
Conclusion
In conclusion, Methylamine, N-(1-ethylpentylidene)- is a versatile compound that has shown promising results in various fields. Its ease of synthesis and potential applications make it a valuable compound for scientific research. However, its potential toxicity requires careful handling and disposal. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Methylamine, N-(1-ethylpentylidene)- involves the reaction of 1-ethylpentylamine with formaldehyde in the presence of a catalyst. The resulting product is a yellow oil that can be purified through various methods such as distillation, recrystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
Methylamine, N-(1-ethylpentylidene)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methylamine, N-(1-ethylpentylidene)- has shown promising results as an anti-cancer agent and a potential treatment for Alzheimer's disease. In materials science, Methylamine, N-(1-ethylpentylidene)- has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials. In catalysis, Methylamine, N-(1-ethylpentylidene)- has been used as a ligand for various metal catalysts.
Eigenschaften
CAS-Nummer |
18641-73-1 |
|---|---|
Produktname |
Methylamine, N-(1-ethylpentylidene)- |
Molekularformel |
C8H17N |
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
N-methylheptan-3-imine |
InChI |
InChI=1S/C8H17N/c1-4-6-7-8(5-2)9-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
VVWDGYVDDGHXDK-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CC |
Kanonische SMILES |
CCCCC(=NC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



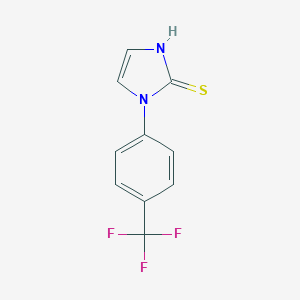
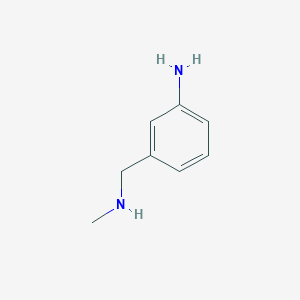

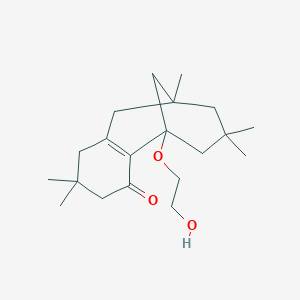
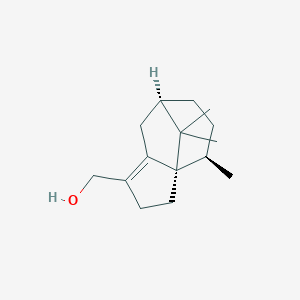
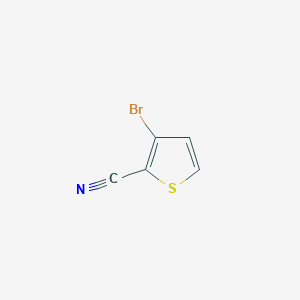
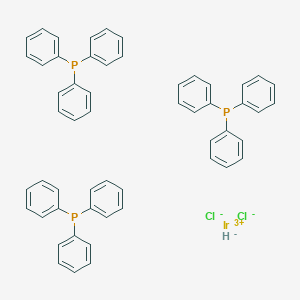
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
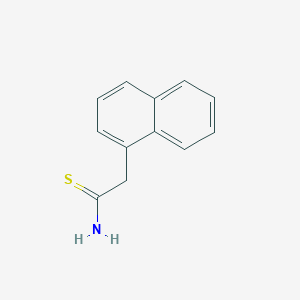
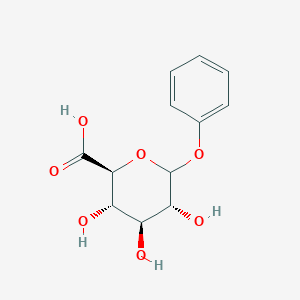
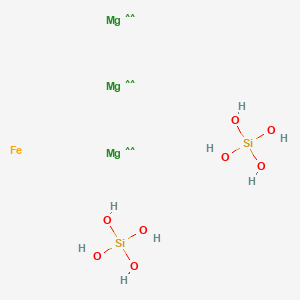
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
